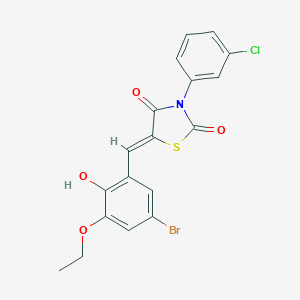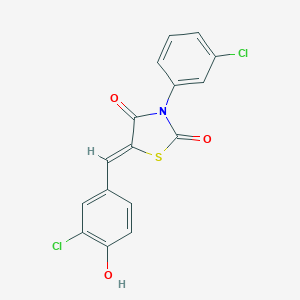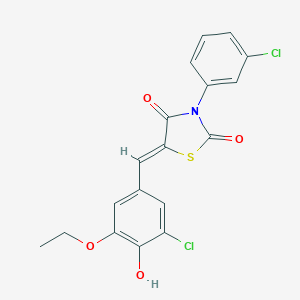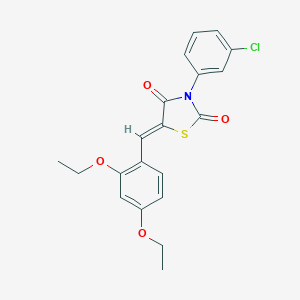![molecular formula C20H16N2O5S B301270 Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)
Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidine-based compound that has a benzodioxole group attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains by disrupting cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments. It exhibits antimicrobial and anticancer activity, making it a potential candidate for drug development. However, its mechanism of action is not fully understood, and further studies are needed to determine its potential limitations.
Orientations Futures
There are several potential future directions for the study of Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. These include further studies on its mechanism of action, its potential applications in drug development, and its potential toxicity in vivo. Additionally, this compound could be studied for its potential applications in other fields, such as agriculture and environmental science.
In conclusion, Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a thiazolidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been achieved using various methods. One method involves the reaction of 2-amino-4-methylbenzoic acid with 2-chloro-5-formyl-1,3-benzodioxole in the presence of triethylamine and methanol. The resulting compound is then reacted with 2-mercaptoacetic acid to yield the final product.
Applications De Recherche Scientifique
Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been studied for its potential anticancer activity and has been shown to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Formule moléculaire |
C20H16N2O5S |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
methyl 4-[[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H16N2O5S/c1-22-18(23)17(10-12-3-8-15-16(9-12)27-11-26-15)28-20(22)21-14-6-4-13(5-7-14)19(24)25-2/h3-10H,11H2,1-2H3/b17-10-,21-20? |
Clé InChI |
RDSKESDAKIAMHQ-LXBZPWOBSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES canonique |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)

![3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301192.png)



![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)


![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)



![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)